molecular formula C10H8F3N3O2 B13049215 Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate

Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate

Cat. No.: B13049215
M. Wt: 259.18 g/mol
InChI Key: NABISKUIJIHILX-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-A]pyrimidine family. This compound is characterized by the presence of an ethyl ester group at the 8th position and a trifluoromethyl group at the 2nd position of the imidazo[1,5-A]pyrimidine core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts, such as trifluoroacetic acid (TFA), to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the large-scale synthesis of the key intermediates, followed by the cyclization reaction under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,5-A]pyrimidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require heating or the use of catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-A]pyrimidine derivatives.

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-8-15-6(10(11,12)13)3-4-16(8)5-14-7/h3-5H,2H2,1H3

InChI Key

NABISKUIJIHILX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2C=N1)C(F)(F)F

Origin of Product

United States

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